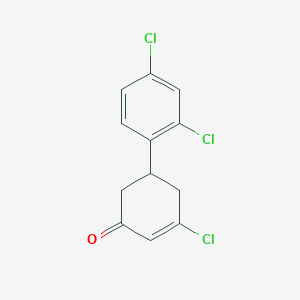
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one
Übersicht
Beschreibung
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and phenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Cyclopentanone+Phenylhydrazine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can serve as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Hydrazones are known for their potential antimicrobial, antiviral, and anticancer properties.
Industry
In material science, hydrazone derivatives are explored for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-(2-Phenylhydrazinylidene)cyclohexan-1-one: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
(2Z)-2-(2-Phenylhydrazinylidene)cycloheptan-1-one: Similar structure with a cycloheptane ring.
(2Z)-2-(2-Phenylhydrazinylidene)cyclooctan-1-one: Similar structure with a cyclooctane ring.
Uniqueness
The uniqueness of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one lies in its specific ring size and the electronic properties conferred by the cyclopentane ring. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different ring sizes.
Eigenschaften
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-7-10(11)13-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKLOOHGTXRLT-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735184 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62136-38-3 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)


![2-[(Benzenesulfonyl)(benzyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B1658718.png)
![1-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1658719.png)

![N-cyclohexyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B1658722.png)
![4-[2-Nitro-4-(trifluoromethyl)anilino]benzamide](/img/structure/B1658723.png)
![1-Benzyl-5-[(4-methylphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658724.png)
